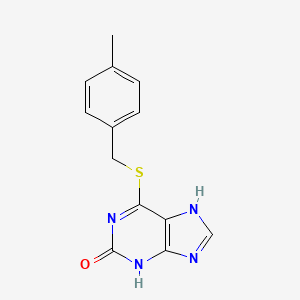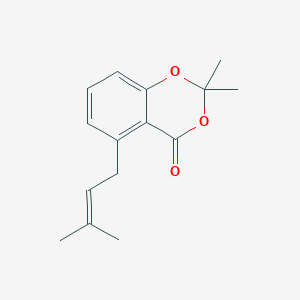
2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one is an organic compound characterized by its unique benzodioxin structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Cyclisierung eines geeigneten Vorläufers in Gegenwart eines Katalysators. Die Reaktionsbedingungen umfassen oft bestimmte Temperaturen und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Verfahren umfassen, um die Effizienz und Skalierbarkeit zu verbessern. Der Einsatz von fortschrittlichen Reaktoren und Automatisierung kann dazu beitragen, eine gleichbleibende Qualität zu gewährleisten und die Produktionskosten zu senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wobei oft bestimmte Reagenzien und Bedingungen verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reagenzien umfassen Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).
Substitution: Häufige Reagenzien umfassen Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Alkanen führen kann.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und Antikrebsaktivität.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, beispielsweise in der Medikamentenentwicklung.
Industrie: Wird in der Produktion von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Biomoleküle umfassen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und ihre Aktivität zu modulieren, was zu verschiedenen biologischen Effekten führt.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one: weist Ähnlichkeiten mit anderen Benzodioxinderivaten auf, wie z. B.:
Einzigartigkeit
Die Einzigartigkeit von this compound liegt in seinen spezifischen strukturellen Merkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Eigenschaften machen es zu einer wertvollen Verbindung für verschiedene Anwendungen und Forschungsvorhaben.
Eigenschaften
CAS-Nummer |
569340-87-0 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
2,2-dimethyl-5-(3-methylbut-2-enyl)-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C15H18O3/c1-10(2)8-9-11-6-5-7-12-13(11)14(16)18-15(3,4)17-12/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
LYIDPGVUMXPCSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C2C(=CC=C1)OC(OC2=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


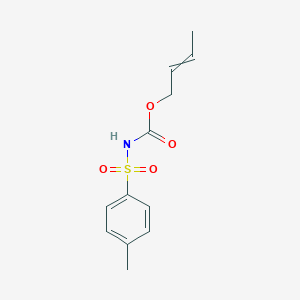

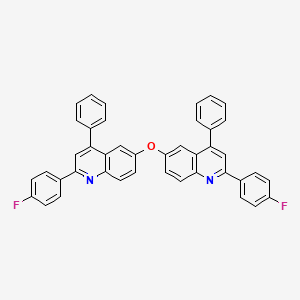
![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
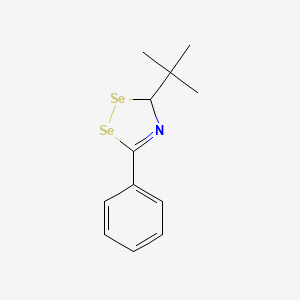
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)
![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)
